

# AZD1283: A Technical Overview of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetic properties of **AZD1283**, a potent and selective antagonist of the P2Y12 receptor. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, playing a central role in platelet activation and aggregation.[1] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

# **Core Binding and Functional Parameters**

**AZD1283** demonstrates high affinity and potent antagonism at the P2Y12 receptor. Its binding characteristics have been evaluated through various in vitro and in vivo assays, establishing its profile as a promising antithrombotic agent.

## **In Vitro Affinity and Potency**

The following table summarizes the key in vitro metrics for AZD1283.



| Parameter                      | Value    | Assay Type                         | Notes                                                                                      |
|--------------------------------|----------|------------------------------------|--------------------------------------------------------------------------------------------|
| Binding Affinity (IC50)        | 11 nM    | Radioligand<br>Competition Binding | Measures direct<br>competition with a<br>radiolabeled ligand for<br>the P2Y12 receptor.[2] |
| Functional Potency<br>(IC50)   | 25 nM    | GTPyS Binding Assay                | Measures the inhibition of G-protein coupling downstream of receptor activation. [2]       |
| Antiplatelet Potency<br>(IC50) | 3.6 μΜ   | Platelet Aggregation<br>Assay      | Measures the inhibition of ADP-induced platelet aggregation.[3]                            |
| CYP450 Inhibition (IC50)       |          |                                    |                                                                                            |
| CYP2C9                         | 6.62 μΜ  | CYP450 Inhibition<br>Assay         | Indicates potential for drug-drug interactions. [3]                                        |
| CYP2C19                        | 0.399 μΜ | CYP450 Inhibition<br>Assay         | [3]                                                                                        |
| CYP3A4 (Midazolam)             | 4.28 μΜ  | CYP450 Inhibition<br>Assay         | [3]                                                                                        |
| CYP3A4<br>(Testosterone)       | 3.64 μΜ  | CYP450 Inhibition<br>Assay         | [3]                                                                                        |

# **In Vivo Efficacy**

In vivo studies in animal models confirm the antithrombotic effects of AZD1283.



| Parameter                         | Value         | Model/Assay                   | Notes                                                                                              |
|-----------------------------------|---------------|-------------------------------|----------------------------------------------------------------------------------------------------|
| Antithrombotic<br>Efficacy (ED50) | 3.0 μg/kg/min | Modified Folts Model<br>(Dog) | Measures the dose required to induce increases in blood flow and inhibit platelet aggregation. [1] |
| Bleeding Time<br>Increase (>3x)   | 33 μg/kg/min  | Modified Folts Model<br>(Dog) | Indicates the therapeutic window by assessing bleeding risk.[1]                                    |

## **Pharmacokinetic Profile**

Pharmacokinetic studies provide insight into the metabolic stability and disposition of **AZD1283**.

| Parameter                   | Value    | Species/System            | Notes                                                       |
|-----------------------------|----------|---------------------------|-------------------------------------------------------------|
| Metabolic Half-Life<br>(t½) | 6.08 min | Rat Liver Microsomes      | Shows relatively poor stability in rat liver microsomes.[3] |
| Metabolic Half-Life<br>(t½) | 37 min   | Mouse Liver<br>Microsomes | [4][5][6]                                                   |
| Metabolic Half-Life (t½)    | 201 min  | Dog Liver Microsomes      | [3]                                                         |
| Metabolic Half-Life (t½)    | 65.0 min | Human Liver<br>Microsomes | [3]                                                         |
| Metabolic Half-Life<br>(t½) | >159 min | Human Liver<br>Microsomes | A separate study indicating higher stability.[4][5][6]      |

# **Signaling and Experimental Visualizations**







To clarify the mechanism of action and the processes for characterization, the following diagrams illustrate key pathways and workflows.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R PET radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R PET radiotracer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD1283: A Technical Overview of Binding Affinity and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665933#azd1283-binding-affinity-and-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com